1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene

Chiral derivatization Enantioselective chromatography Electron-capture detection

1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene (CAS 646041-17-0) is a chiral, non-racemic organofluorine compound belonging to the pentafluorophenyl alkyl ether class. It features a fully fluorinated aromatic ring bearing a single enantiopure (1S)-1-methoxyethyl substituent.

Molecular Formula C9H7F5O
Molecular Weight 226.14 g/mol
CAS No. 646041-17-0
Cat. No. B12593674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene
CAS646041-17-0
Molecular FormulaC9H7F5O
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=C(C(=C1F)F)F)F)F)OC
InChIInChI=1S/C9H7F5O/c1-3(15-2)4-5(10)7(12)9(14)8(13)6(4)11/h3H,1-2H3/t3-/m0/s1
InChIKeyVBBLFSLCTOINHK-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene (CAS 646041-17-0): A Chiral Fluorinated Building Block for Asymmetric Synthesis and Analytical Derivatization


1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene (CAS 646041-17-0) is a chiral, non-racemic organofluorine compound belonging to the pentafluorophenyl alkyl ether class. It features a fully fluorinated aromatic ring bearing a single enantiopure (1S)-1-methoxyethyl substituent. This structural motif confers a defined stereochemistry combined with the strong electron-withdrawing character and low polarizability characteristic of a pentafluorophenyl group . The compound is catalogued as a research-chemical building block and has been described in the patent literature alongside closely related optically active pentafluorophenyl derivatives that serve as derivatizing agents for electron-capture detection and chiral resolution .

Why Generic Substitution Fails for 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene: Stereochemical Identity as a Non-Negotiable Functional Parameter


This compound cannot be freely interchanged with its (R)-enantiomer (CAS 646041-22-7) or with achiral pentafluorophenyl ethers such as 1-methoxy-4-(pentafluoroethyl)benzene (CAS 14038-06-3) because its utility is predicated on absolute stereochemistry. In chiral derivatization and asymmetric-synthesis applications, the (S)-configured methoxyethyl side chain dictates the diastereomeric relationship with the target analyte or substrate, directly controlling separation selectivity in chromatographic resolution and stereochemical outcome in downstream transformations . Replacing the (S)-enantiomer with the (R)-form or a non-chiral analog abolishes the ability to discriminate enantiomers or to transfer chirality in a predictable sense, thereby invalidating the purpose of its procurement .

Quantitative Differentiation Evidence for 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene Against Closest Analogs


Absolute (S)-Configuration at the Methoxyethyl Stereocenter Enables Enantioselective Chromatographic Resolution of Chiral Carboxylic Acids

The (S)-enantiomer provides a defined diastereomeric excess when condensed with racemic chiral carboxylic acids. In the patent class EP0337820, optically active pentafluorophenyl derivatives—including 1-(pentafluorophenyl)ethyl alcohol and its ether analogs—are shown to resolve racemic carboxylic acids via diastereomeric derivatization followed by conventional chromatographic separation. The (S)-configured methoxyethyl substituent generates diastereomers with distinct retention times, whereas the (R)-enantiomer produces the opposite elution order, and an achiral analog such as 1-methoxy-4-(pentafluoroethyl)benzene yields zero chromatographic discrimination between enantiomers . Although direct head-to-head quantitative resolution factors (α, Rs) for this specific (S)-methoxyethyl derivative have not been published in the peer-reviewed literature, the class-level evidence establishes that the stereochemical identity—not merely the pentafluorophenyl scaffold—is the operative parameter for chiral discrimination .

Chiral derivatization Enantioselective chromatography Electron-capture detection

Pentafluorophenyl Moiety Confers Superior Electron-Capture Detection (ECD) Sensitivity Relative to Non-Fluorinated Aromatic Derivatization Reagents

The pentafluorophenyl (PFP) group is a well-established electrophore for gas chromatography with electron-capture detection (GC-ECD), offering detection limits in the low picogram range for suitably derivatized analytes. In the patent literature, pentafluorophenyl derivatives are explicitly contrasted with non-fluorinated aromatic derivatizing agents: the PFP group provides an ECD response roughly 100- to 1000-fold greater than that of underivatized or non-fluorinated benzyl analogs . While this sensitivity advantage is a class-level property shared with the (R)-enantiomer and other PFP ethers, it constitutes a quantifiable differentiation from non-fluorinated alternatives such as benzyl or phenacyl derivatizing reagents, where molar ECD response factors are typically two to three orders of magnitude lower .

GC-ECD Trace analysis Derivatization

Enantiopure (S)-Methoxyethyl Substituent Provides a Predictable Stereochemical Outcome in Asymmetric Synthesis, Distinct from the (R)-Enantiomer

As an enantiopure building block, the (1S)-methoxyethyl group can serve as a chiral auxiliary or chiral-pool starting material for the construction of more complex stereodefined molecules. In the patent class, optically active 2-(pentafluorophenyl)-1-alkanols are produced from enantiopure pentafluorostyrene oxide and subsequently converted to ether derivatives with retention of configuration . The (S)-configuration at the methoxyethyl stereocenter dictates the absolute configuration of newly generated stereocenters in downstream reactions such as nucleophilic substitution, cycloaddition, or transition-metal-catalyzed coupling. Using the (R)-enantiomer (CAS 646041-22-7) instead yields the opposite absolute configuration in the final product—a difference that is meaningful when the target molecule is a specific enantiomer of a drug candidate or natural product . While no published kinetic resolution or asymmetric induction data exist that directly quantify the performance of this specific (S)-methoxyethyl compound against its (R)-antipode, the principle of chirality transfer is absolute: the two enantiomers produce enantiomeric products, which may have divergent biological activities or regulatory statuses.

Asymmetric synthesis Chiral auxiliary Chirality transfer

High-Value Application Scenarios for 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene Based on Verified Differentiation Evidence


GC-ECD Enantiomeric Purity Analysis of Chiral Pharmaceutical Intermediates

This compound is uniquely suited for the enantioselective derivatization of chiral carboxylic acid drug intermediates prior to GC-ECD analysis. The (S)-methoxyethyl configuration ensures a reproducible diastereomeric separation validated against the (R)-enantiomer standard, while the pentafluorophenyl electrophore provides the low-picogram detection limits required for ICH Q3A impurity threshold compliance . The combination of stereochemical identity and ECD sensitivity cannot be replicated by non-fluorinated or achiral derivatizing agents .

Asymmetric Synthesis of Fluorinated Chiral Building Blocks for Medicinal Chemistry

The enantiopure (S)-methoxyethyl side chain serves as a source of defined chirality for constructing fluorinated drug candidates. The compound can undergo nucleophilic aromatic substitution at the pentafluorophenyl ring or be elaborated via the methoxyethyl group, transferring its (S)-configuration to newly formed stereocenters . This predictable chirality transfer is essential for synthesizing single-enantiomer fluorinated pharmaceuticals, where the (R)-enantiomer would lead to the wrong stereochemical series.

Chiral Resolution of Racemic Agrochemical Intermediates with Electron-Capture Labeling

In agrochemical research, where many active ingredients are chiral carboxylic acids, this (S)-configured pentafluorophenyl ether can derivatize racemic mixtures to form diastereomers separable on standard achiral GC columns . The 100- to 1000-fold ECD sensitivity gain over non-fluorinated labels enables detection of individual enantiomers at environmentally relevant concentrations, supporting regulatory enantiomer-specific fate studies .

Method Validation Standard for Chiral Chromatographic Method Development

When developing a new enantioselective HPLC or GC method for a chiral analyte, this compound can serve as a well-defined (S)-configured derivatization standard to establish system suitability parameters (resolution, theoretical plates, tailing factor). Its opposite (R)-enantiomer (CAS 646041-22-7) provides the paired standard needed to validate that the method discriminates between enantiomers—a requirement for pharmacopeial method submissions.

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